REACTION_CXSMILES
|
C([Li])(C)(C)C.[CH:6]([O:9][C:10](=[S:24])[NH:11][C:12]1[CH:17]=[C:16](F)[CH:15]=[C:14]([O:19][C:20]([CH3:23])([CH3:22])[CH3:21])[CH:13]=1)([CH3:8])[CH3:7].CN(OC)[C:27](=[O:30])[CH2:28][Cl:29]>CC1OCCC1>[C:20]([O:19][C:14]1[CH:15]=[C:16]([C:27](=[O:30])[CH2:28][Cl:29])[C:17]2[S:24][C:10]([O:9][CH:6]([CH3:8])[CH3:7])=[N:11][C:12]=2[CH:13]=1)([CH3:23])([CH3:22])[CH3:21]
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Name
|
|
Quantity
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481 mL
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Type
|
reactant
|
Smiles
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C(C)(C)(C)[Li]
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Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
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C(C)(C)OC(NC1=CC(=CC(=C1)F)OC(C)(C)C)=S
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Name
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2-Me THF
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Quantity
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1600 mL
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Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
388 mL
|
Type
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reactant
|
Smiles
|
C(C)(C)(C)[Li]
|
Name
|
|
Quantity
|
96.4 g
|
Type
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reactant
|
Smiles
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CN(C(CCl)=O)OC
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Name
|
|
Quantity
|
300 mL
|
Type
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solvent
|
Smiles
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CC1CCCO1
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Control Type
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UNSPECIFIED
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Setpoint
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-35 °C
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Type
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CUSTOM
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Details
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The reaction mixture was then stirred at this temperature for 3 h
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
the temperature below −35° C
|
Type
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TEMPERATURE
|
Details
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cooled down to −70° C
|
Type
|
CUSTOM
|
Details
|
the temperature below −70° C
|
Type
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TEMPERATURE
|
Details
|
The mixture was then warmed to −30° C.
|
Type
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STIRRING
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Details
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stirred for 45 minutes
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Duration
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45 min
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Type
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CUSTOM
|
Details
|
The cold reaction mixture
|
Type
|
CUSTOM
|
Details
|
was quenched by dropwise addition of 30% HCl in isopropanol (240 g)
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Type
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ADDITION
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Details
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followed by the addition of 1500 ml water
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Type
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WASH
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Details
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The organic layer was washed sequentially with 1000 ml water, 1500 ml saturated aqueous NaHCO3 and 1500 ml brine
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Type
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CONCENTRATION
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Details
|
After concentration
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Type
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ADDITION
|
Details
|
the resulting light brown residue was added to isopropanol (135 ml)
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Type
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TEMPERATURE
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Details
|
The mixture was warmed to 50° C.
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Type
|
TEMPERATURE
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Details
|
cooled down slowly to 25° C. n-heptane (135 ml)
|
Type
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ADDITION
|
Details
|
was added dropwise to the solution
|
Type
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STIRRING
|
Details
|
the mixture was stirred overnight
|
Duration
|
8 (± 8) h
|
Type
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FILTRATION
|
Details
|
The slurry was filtered
|
Type
|
WASH
|
Details
|
the filter cake was washed with n-heptane (40 ml)
|
Type
|
CUSTOM
|
Details
|
The cake was dried under vacuum
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC=1C=C(C2=C(N=C(S2)OC(C)C)C1)C(CCl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 42.8 g | |
YIELD: PERCENTYIELD | 17.9% | |
YIELD: CALCULATEDPERCENTYIELD | 17.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |